molecular formula C30H34ClNO6S B11597920 2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11597920
M. Wt: 572.1 g/mol
InChI Key: CAPWOQQLWJDGPG-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of Functional Groups: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, while the carboxylate group can be formed through esterification reactions.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure and functional groups, this compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Pharmacology: The compound could be studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The unique properties of this compound could make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. In medicinal chemistry, for example, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of multiple functional groups allows for various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can contribute to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinidine: Another quinoline derivative used as an antiarrhythmic agent.

    2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: A compound with a similar alkylthio and trimethoxyphenyl group, but with a different core structure.

Uniqueness

2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups and the specific arrangement of these groups around the quinoline core. This unique structure could result in distinct biological activities and properties compared to other similar compounds.

Properties

Molecular Formula

C30H34ClNO6S

Molecular Weight

572.1 g/mol

IUPAC Name

2-ethylsulfanylethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H34ClNO6S/c1-6-39-12-11-38-30(34)26-17(2)32-22-13-18(20-9-7-8-10-21(20)31)14-23(33)28(22)27(26)19-15-24(35-3)29(37-5)25(16-19)36-4/h7-10,15-16,18,27,32H,6,11-14H2,1-5H3

InChI Key

CAPWOQQLWJDGPG-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CC(C2)C4=CC=CC=C4Cl)C

Origin of Product

United States

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